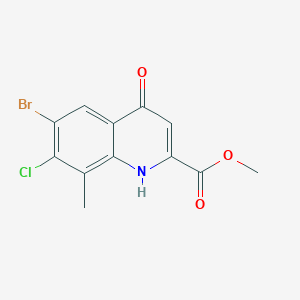
Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine
Overview
Description
Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is a synthetic organic compound characterized by the presence of an imidazole ring substituted with an isopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The methyl and isopropyl groups are introduced via alkylation reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Amine Introduction:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Automated Reactors: Utilizing automated reactors for precise control over reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques like crystallization and chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Imidazole N-oxides.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various N-substituted imidazole derivatives.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Interaction Studies: Utilized in studying protein-ligand interactions due to its ability to bind to specific protein sites.
Medicine:
Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating various diseases, including infections and neurological disorders.
Drug Design: Used in the design of new drugs due to its ability to interact with biological targets.
Industry:
Material Science: Employed in the development of new materials with specific properties, such as conductivity or catalytic activity.
Agriculture: Explored for its potential use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism by which Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, leading to desired biological effects.
Comparison with Similar Compounds
4-Methylimidazole: Shares the imidazole core but lacks the isopropyl and amine groups.
Isopropylimidazole: Contains the isopropyl group but lacks the methyl and amine groups.
2-Methylimidazole: Similar structure but with the methyl group at a different position.
Uniqueness: Isopropyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
N-[(5-methyl-1H-imidazol-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)9-5-8-10-4-7(3)11-8/h4,6,9H,5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZPFEUQBUDYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)

![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)




